molecular formula C37H40ClNO3S B13446310 Montelukast Ethyl Ester

Montelukast Ethyl Ester

Cat. No.: B13446310
M. Wt: 614.2 g/mol
InChI Key: UVNCTOQYOKRIBZ-PWFRWNHDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Montelukast Ethyl Ester typically involves the esterification of Montelukast acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Montelukast Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Montelukast acid.

    Reduction: Reduction reactions can convert it back to Montelukast.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products:

Scientific Research Applications

Montelukast Ethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Montelukast: The parent compound, primarily used in asthma and allergy treatment.

    Zafirlukast: Another leukotriene receptor antagonist with similar uses.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness: Montelukast Ethyl Ester is unique due to its enhanced bioavailability and stability compared to Montelukast. This makes it a promising candidate for developing new pharmaceutical formulations with potentially improved therapeutic outcomes .

Properties

Molecular Formula

C37H40ClNO3S

Molecular Weight

614.2 g/mol

IUPAC Name

ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

InChI

InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1

InChI Key

UVNCTOQYOKRIBZ-PWFRWNHDSA-N

Isomeric SMILES

CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4

Canonical SMILES

CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4

Origin of Product

United States

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